molecular formula C17H16F2N4O3S B2745413 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 2034232-48-7

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No. B2745413
CAS RN: 2034232-48-7
M. Wt: 394.4
InChI Key: IXSXPBGZQXOTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H16F2N4O3S and its molecular weight is 394.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solid-phase Synthesis of Diheterocyclic Compounds

A library of isoxazole and 1,2,4-oxadiazole-containing diheterocyclic compounds was prepared through a solid-phase synthesis method. This approach involved several steps, including acylation, 1,3-dipolar cycloaddition, and ester saponification, followed by a two-step condensation to produce the final isoxazole-oxadiazole diheterocyclic product. This method led to 18 final products, showcasing the versatility of combining these heterocycles for potential applications in drug discovery and material science (Quan & Kurth, 2004).

Antiepileptic Activity of Oxadiazoles

Novel series of oxadiazole derivatives were synthesized with a focus on anticonvulsant activities. These compounds were evaluated using various seizure models, demonstrating that structural features of the oxadiazole ring are crucial for anticonvulsant efficacy. The study contributes to the understanding of how oxadiazole derivatives can be designed for enhanced antiepileptic properties (Rajak et al., 2013).

Isoxazol Derivatives as Immunosuppressive Agents

Research on isoxazol derivatives, including leflunomide and its metabolites, highlighted their potent immunosuppressive properties. These compounds inhibit dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis, thus affecting immune cell function. This insight is valuable for the development of new immunosuppressive drugs (Knecht & Löffler, 1998).

Anticonvulsant Activity of Enaminones

The structure-activity relationship of enaminones, including those containing the isoxazole ring, was explored to determine their anticonvulsant properties. This study provided a basis for understanding the toxicological aspects of such compounds and their potential as anticonvulsant agents (Jackson et al., 2012).

Synthesis and Anticancer Evaluation

Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against several cancer cell lines. This research demonstrated the potential of oxadiazole derivatives in cancer therapy, with some derivatives showing higher activity than the reference drug (Ravinaik et al., 2021).

properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O3S/c18-17(19)5-3-10(4-6-17)15-21-14(26-23-15)9-20-16(24)11-8-12(25-22-11)13-2-1-7-27-13/h1-2,7-8,10H,3-6,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSXPBGZQXOTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CS4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.